4-Hydroxyquinoline-3,6-dicarboxylic acid
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Overview
Description
4-Hydroxyquinoline-3,6-dicarboxylic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a quinoline core structure with hydroxyl and carboxyl functional groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-3,6-dicarboxylic acid can be achieved through several methods. One common approach involves the condensation of isatins with sodium pyruvate under microwave irradiation, leading to the formation of quinoline-2,4-dicarboxylic acid, which can be further modified to obtain the desired compound . Another method includes the use of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using environmentally benign catalysts and solvent-free conditions. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts like montmorillonite K-10 are employed to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyquinoline-3,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the carboxyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, with reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications .
Scientific Research Applications
4-Hydroxyquinoline-3,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxyquinoline-3,6-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
- Quinoline-2,4-dicarboxylic acid
- 8-Hydroxyquinoline
- Quinoline-4-carboxylic acid
Comparison: 4-Hydroxyquinoline-3,6-dicarboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antibacterial activity and greater versatility in chemical reactions .
Properties
IUPAC Name |
4-oxo-1H-quinoline-3,6-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-9-6-3-5(10(14)15)1-2-8(6)12-4-7(9)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVYECNSCSEVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C(=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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